1-{[2-(4-Bromophenyl)-3-phenyloxiran-2-yl]methyl}-1H-imidazole
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Overview
Description
1-{[2-(4-Bromophenyl)-3-phenyloxiran-2-yl]methyl}-1H-imidazole is a complex organic compound that features an imidazole ring, a bromophenyl group, and a phenyloxirane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[2-(4-Bromophenyl)-3-phenyloxiran-2-yl]methyl}-1H-imidazole typically involves multi-step organic reactions. One common method starts with the preparation of the oxirane ring through the reaction of a bromophenyl derivative with a phenyl epoxide. This intermediate is then reacted with an imidazole derivative under specific conditions to form the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
1-{[2-(4-Bromophenyl)-3-phenyloxiran-2-yl]methyl}-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products Formed
Oxidation: Formation of corresponding ketones or alcohols.
Reduction: Formation of reduced derivatives with hydrogenated bonds.
Substitution: Formation of new compounds with substituted functional groups.
Scientific Research Applications
1-{[2-(4-Bromophenyl)-3-phenyloxiran-2-yl]methyl}-1H-imidazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 1-{[2-(4-Bromophenyl)-3-phenyloxiran-2-yl]methyl}-1H-imidazole involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and biochemical pathways. The bromophenyl and phenyloxirane moieties contribute to the compound’s reactivity and binding affinity, making it effective in various applications.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Bromophenyl)-1H-imidazole
- 2-(4-Bromophenyl)-1-methyl-1H-imidazole
- 4-Bromoaniline
Uniqueness
1-{[2-(4-Bromophenyl)-3-phenyloxiran-2-yl]methyl}-1H-imidazole is unique due to its combination of an imidazole ring with a bromophenyl and phenyloxirane moiety. This structural arrangement imparts distinct chemical and biological properties, setting it apart from other similar compounds.
Properties
CAS No. |
88629-98-5 |
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Molecular Formula |
C18H15BrN2O |
Molecular Weight |
355.2 g/mol |
IUPAC Name |
1-[[2-(4-bromophenyl)-3-phenyloxiran-2-yl]methyl]imidazole |
InChI |
InChI=1S/C18H15BrN2O/c19-16-8-6-15(7-9-16)18(12-21-11-10-20-13-21)17(22-18)14-4-2-1-3-5-14/h1-11,13,17H,12H2 |
InChI Key |
VLMOGBJYNOMVPK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C(O2)(CN3C=CN=C3)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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